molecular formula C18H18N6O3S B3001758 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034438-77-0

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide

Katalognummer: B3001758
CAS-Nummer: 2034438-77-0
Molekulargewicht: 398.44
InChI-Schlüssel: TVOMEKKFLLSWNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-a]pyridine core fused with a 3-methyl-1,2,4-oxadiazole ring and a methanesulfonamide group substituted with an m-tolyl moiety. The sulfonamide group enhances binding affinity to biological targets, such as enzymes or receptors, by mimicking natural substrates .

Eigenschaften

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-12-4-3-5-14(8-12)11-28(25,26)19-10-17-22-21-16-9-15(6-7-24(16)17)18-20-13(2)23-27-18/h3-9,19H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOMEKKFLLSWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a compound that incorporates a complex structure featuring oxadiazole and triazole moieties. These types of compounds have been recognized for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide. Its molecular formula is C18H17N7O3C_{18}H_{17}N_{7}O_{3} with a molecular weight of approximately 379.4 g/mol .

Anticancer Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. The mechanisms include:

  • Inhibition of Enzymes : Compounds containing the oxadiazole moiety have been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and gene expression regulation in cancer cells .
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. For example, studies have reported IC50 values ranging from 0.49 to 48.0 μM against various human cancer cell lines .

Antimicrobial Activity

The presence of the oxadiazole and triazole rings contributes to the compound's antimicrobial properties. Mechanisms include:

  • Disruption of Membrane Integrity : Oxadiazole derivatives have been found to disrupt bacterial cell membranes, leading to increased permeability and eventual cell death .
  • Inhibition of Biofilm Formation : Some studies suggest that these compounds can inhibit biofilm formation in pathogenic bacteria, enhancing their effectiveness as antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer potential of various triazolo derivatives found that compounds similar to N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide displayed promising cytotoxicity against multiple cancer cell lines including MCF7 (breast cancer) and HEPG2 (liver cancer). The reported IC50 values for these derivatives ranged from 6.72 to 16.79 μM .

Case Study 2: Antimicrobial Activity

In a separate investigation into the antimicrobial properties of oxadiazole derivatives, several compounds demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. This highlights the potential of oxadiazole-containing compounds in treating resistant strains of tuberculosis .

Summary Table of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF76.72 - 16.79
AnticancerHEPG26.72 - 16.79
AntimicrobialMycobacterium tuberculosis1.35 - 2.18
AntimicrobialVarious bacteriaVariable

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide has been studied for its potential effectiveness against various bacterial strains. Interaction studies using molecular docking simulations can elucidate binding affinities to specific bacterial enzymes or receptors.

Anticancer Potential

The compound's structural diversity allows for exploration in anticancer research. Preliminary studies suggest that it may inhibit specific cancer cell lines by targeting key enzymatic pathways involved in cell proliferation and survival. Further experimental validation through in vitro assays is necessary to confirm these findings.

Materials Science Applications

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide can also be explored for its utility in materials science due to its unique chemical properties. Its ability to undergo various chemical reactions such as oxidation and substitution makes it a valuable building block for synthesizing more complex materials with tailored properties for specific applications.

Summary of Key Findings

Application AreaPotential UsesResearch Status
Medicinal Chemistry Antimicrobial and anticancer agentsUnder investigation
Biological Research Mechanistic studies on enzyme/receptor interactionsOngoing experimental studies
Materials Science Building block for advanced materialsPotential applications being explored

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues differ in substituents on the triazolo-pyridine core or sulfonamide group, influencing physicochemical and biological properties.

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₁₉H₁₉N₇O₃S 433.47* m-Tolyl-methanesulfonamide
N-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide C₁₃H₁₄N₆O₃S 334.36 Cyclopropanesulfonamide
N-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide C₁₉H₁₅N₇O₄ 405.40 Benzo[d]oxazol-2-one-acetamide
N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide C₁₆H₁₃N₇O₃ 367.33 2-Furamide

*Calculated based on and analogous compounds.

Key Observations:

  • The 2-furamide analogue () lacks a sulfonamide group, which may reduce target-binding specificity compared to the sulfonamide-containing target compound .

Research Findings and Implications

  • Structure-Activity Relationships (SAR):

    • The m-tolyl group’s bulkiness may improve binding to hydrophobic pockets in target proteins, as seen in related sulfonamide drugs .
    • Oxadiazole rings enhance metabolic stability but may reduce solubility, necessitating formulation adjustments for in vivo applications .
  • Comparative Pharmacokinetics:

    • Cyclopropane derivatives () exhibit lower molecular weights, suggesting faster renal clearance than the target compound .

Q & A

Q. What are the optimal synthetic routes for constructing the triazolo-oxadiazole core in this compound?

The triazolo-oxadiazole scaffold can be synthesized via cyclocondensation reactions. For example, using N,N-dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) facilitates nucleophilic substitution reactions at room temperature, as demonstrated in the synthesis of analogous oxadiazole derivatives . Key steps include:

  • Reacting 1,3,4-oxadiazole-2-thiol derivatives with alkyl halides under basic conditions.
  • Employing microwave-assisted methods to accelerate cyclization, reducing reaction times from hours to minutes.
  • Validating intermediate structures via LC-MS and 1^1H NMR before proceeding to final sulfonamide coupling .

Q. Which characterization techniques are critical for confirming the compound’s purity and structure?

Post-synthesis characterization should include:

  • Melting Point Analysis : To assess crystalline purity.
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (±2 ppm tolerance).
  • Multinuclear NMR (1^1H, 13^13C, 19^19F if applicable) : To verify regioselectivity and functional group integration (e.g., distinguishing methanesulfonamide protons at δ 3.1–3.3 ppm) .
  • HPLC-PDA : To detect impurities (<0.5% area/area) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound’s polymorphic forms?

SHELXT and SHELXL are essential for solving crystal structures from single-crystal diffraction

  • SHELXT : Automates space-group determination and initial phase estimation using the Laue group and elemental composition .
  • SHELXL : Refines anisotropic displacement parameters for non-H atoms, with hydrogen atoms placed geometrically. For sulfonamide moieties, monitor S–O bond lengths (1.43–1.45 Å) and tetrahedral geometry around sulfur .
  • Twinned Data Handling : Use the TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning, common in sulfonamide derivatives .

Q. How should researchers address discrepancies between spectroscopic data and computational predictions?

Contradictions (e.g., 13^13C NMR shifts deviating >5 ppm from DFT calculations) require:

  • Solvent Effect Modeling : Include polarizable continuum models (PCM) for DMSO or CDCl₃ in Gaussian/B3LYP simulations.
  • Dynamic Effects Analysis : Assess rotameric equilibria in sulfonamide groups via variable-temperature NMR (VT-NMR) .
  • Cross-Validation with IR : Confirm carbonyl stretching frequencies (e.g., oxadiazole C=O at 1680–1700 cm1^{-1}) to rule out tautomeric interferences .

Q. What strategies improve regioselectivity during functionalization of the triazolo-pyridine ring?

Regioselective modifications depend on:

  • Directing Groups : Install electron-withdrawing substituents (e.g., nitro) at C-7 to direct electrophilic substitution to C-5.
  • Metal Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki couplings at sterically hindered positions (e.g., C-3 methyl group) .
  • Protection/Deprotection : Temporarily block the sulfonamide nitrogen with tert-butoxycarbonyl (Boc) groups during halogenation .

Methodological Considerations

Q. How can researchers mitigate oxidation side reactions during sulfonamide synthesis?

  • Inert Atmosphere : Conduct reactions under argon to prevent sulfonyl group oxidation to sulfones.
  • Low-Temperature Workup : Quench reactions at 0–5°C with aqueous NaHSO₃ to reduce disulfide byproduct formation .
  • Additive Screening : Include radical scavengers (e.g., BHT) in methanesulfonylation steps .

Q. What computational tools predict the compound’s bioavailability and target binding?

  • Molecular Docking (AutoDock Vina) : Use the triazolo-oxadiazole core as a rigid scaffold for kinase binding pocket screening (e.g., CDK2 or EGFR).
  • ADMET Prediction (SwissADME) : Evaluate logP (target <5), topological polar surface area (TPSA >80 Ų for CNS exclusion), and CYP3A4 inhibition risks .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across cell-based assays?

Discrepancies may arise from:

  • Cell Permeability Differences : Use LC-MS/MS to quantify intracellular compound levels (e.g., HEK293 vs. HepG2).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP-mediated oxidation of the methyl-oxadiazole group) .
  • Off-Target Profiling : Perform kinome-wide screens (Eurofins KinaseProfiler) to identify unintended targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.